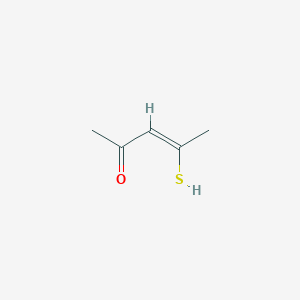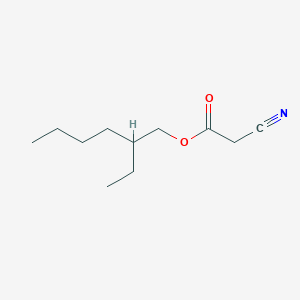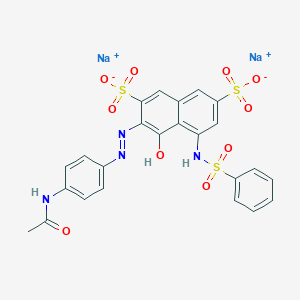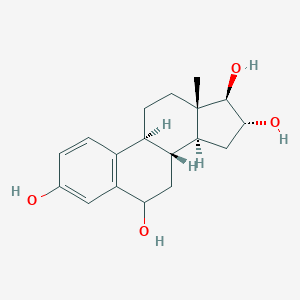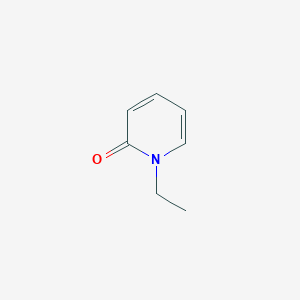
十水合焦磷酸钠
描述
Sodium pyrophosphate decahydrate, also known as tetrasodium pyrophosphate decahydrate, is an inorganic compound with the chemical formula Na₄P₂O₇·10H₂O. It is a white, water-soluble solid composed of pyrophosphate anions and sodium ions. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties .
科学研究应用
Sodium pyrophosphate decahydrate is widely used in scientific research due to its versatile properties:
Chemistry: Used as a buffering agent, emulsifier, and dispersing agent in various chemical reactions.
Biology: Acts as a chelating agent in biochemical assays and enzyme reactions.
Medicine: Utilized in the preparation of radiopharmaceuticals for diagnostic imaging.
Industry: Employed in detergents, toothpaste, and food additives to enhance product stability and performance .
作用机制
Target of Action
Sodium pyrophosphate decahydrate primarily targets calcium and magnesium ions in the body . It acts as a chelating agent , binding to these ions and preventing their deposition . In dental applications, it targets the calcium and magnesium ions present in saliva .
Mode of Action
Sodium pyrophosphate decahydrate interacts with its targets by binding to the calcium and magnesium ions in the body . This interaction prevents the ions from being deposited on surfaces such as teeth . In the food industry, it acts as an emulsifier , helping to mix water and oil components .
Biochemical Pathways
It is known to play a role in various industrial applications due to itssequestering and dispersing properties . In the context of dental health, it affects the pathway of ion deposition by removing calcium and magnesium ions from saliva .
Pharmacokinetics
It is known to be used in various applications where it comes into direct contact with the body, such as in toothpaste and food products . Its impact on bioavailability is largely dependent on the specific application and the other compounds present.
Result of Action
The primary result of sodium pyrophosphate decahydrate’s action is the prevention of calcium and magnesium ion deposition . In dental applications, this results in tartar control, as the compound prevents the ions in saliva from being deposited on the teeth . In food applications, it can help to improve the texture and stability of the product .
Action Environment
The action of sodium pyrophosphate decahydrate can be influenced by various environmental factors. For example, it is known to be hygroscopic , meaning it can absorb water from the environment . This property can affect its stability and efficacy in different applications. Furthermore, it is known to lose its crystalline water when heated to 100°C , which can also impact its functionality.
生化分析
Biochemical Properties
Sodium pyrophosphate decahydrate plays a significant role in biochemical reactions. It acts as a chelator, binding to a single metallic central atom to form a chelate . This property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it can serve as a tartar control agent in toothpaste and dental floss, removing calcium and magnesium from saliva and thus preventing them from being deposited on teeth .
Cellular Effects
The effects of Sodium pyrophosphate decahydrate on cells and cellular processes are diverse. It influences cell function by acting as a buffering agent and an emulsifier
Molecular Mechanism
At the molecular level, Sodium pyrophosphate decahydrate exerts its effects through binding interactions with biomolecules. Its role as a chelator allows it to bind to metallic central atoms, influencing enzyme activity
Temporal Effects in Laboratory Settings
In laboratory settings, Sodium pyrophosphate decahydrate has been used to catalyze the nucleation of sodium acetate trihydrate, a potential latent heat storage material . The supercooled melt of sodium acetate trihydrate recrystallized at about 5 degrees below the melting point only when Sodium pyrophosphate decahydrate was added to it
Dosage Effects in Animal Models
It is known that its toxicity is approximately twice that of table salt when ingested orally .
Metabolic Pathways
Sodium pyrophosphate decahydrate is involved in various metabolic pathways. As a chelator, it can interact with enzymes and cofactors
Transport and Distribution
As a water-soluble compound, it is likely to be distributed throughout the cell and interact with various cellular components .
Subcellular Localization
As a water-soluble compound, it is likely to be found throughout the cell .
准备方法
Synthetic Routes and Reaction Conditions: Sodium pyrophosphate decahydrate is typically synthesized by the reaction of furnace-grade phosphoric acid with sodium carbonate to form disodium phosphate. This intermediate is then heated to approximately 450°C to produce tetrasodium pyrophosphate, which is subsequently crystallized from hot water to obtain the decahydrate form .
Industrial Production Methods: In industrial settings, the production of sodium pyrophosphate decahydrate involves large-scale reactions where disodium phosphate is heated in a controlled environment to ensure the formation of tetrasodium pyrophosphate. The resulting product is then cooled and crystallized to obtain the decahydrate form. This process ensures high purity and yield of the final product .
化学反应分析
Types of Reactions: Sodium pyrophosphate decahydrate undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, it can hydrolyze to form orthophosphate ions.
Chelation: It acts as a chelating agent, binding to metal ions.
Complexation: It forms complexes with various metal ions, enhancing their solubility and stability
Common Reagents and Conditions:
Hydrolysis: Typically occurs in water at room temperature.
Chelation and Complexation: Often involves metal ions such as calcium, magnesium, and iron under neutral to slightly alkaline conditions
Major Products Formed:
Hydrolysis: Produces orthophosphate ions.
Chelation and Complexation: Forms stable metal-chelate complexes
相似化合物的比较
- Trisodium phosphate
- Pentasodium triphosphate
- Sodium hexametaphosphate
- Tetrapotassium pyrophosphate
- Disodium pyrophosphate
Comparison: Sodium pyrophosphate decahydrate is unique due to its decahydrate form, which provides higher solubility and stability compared to its anhydrous counterparts. Additionally, its ability to form stable chelates with metal ions makes it particularly valuable in applications requiring metal ion sequestration .
属性
IUPAC Name |
tetrasodium;phosphonato phosphate;decahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4Na.H4O7P2.10H2O/c;;;;1-8(2,3)7-9(4,5)6;;;;;;;;;;/h;;;;(H2,1,2,3)(H2,4,5,6);10*1H2/q4*+1;;;;;;;;;;;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWGHDYJGOMEKT-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H20Na4O17P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7722-88-5 (Parent) | |
| Record name | Sodium pyrophosphate decahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50158904 | |
| Record name | Sodium pyrophosphate decahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50158904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Tetrasodium pyrophosphate decahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17354 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13472-36-1 | |
| Record name | Sodium pyrophosphate decahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium pyrophosphate decahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50158904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphosphoric acid, sodium salt, hydrate (1:4:10) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM PYROPHOSPHATE DECAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IY3DKB96QW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


